molecular formula C8H8F3NO B8788183 2-Methoxy-3-methyl-5-(trifluoromethyl)pyridine

2-Methoxy-3-methyl-5-(trifluoromethyl)pyridine

Cat. No. B8788183
M. Wt: 191.15 g/mol
InChI Key: HHAJNKAHNTVZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-methyl-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-3-methyl-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-3-methyl-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methoxy-3-methyl-5-(trifluoromethyl)pyridine

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-methoxy-3-methyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H8F3NO/c1-5-3-6(8(9,10)11)4-12-7(5)13-2/h3-4H,1-2H3

InChI Key

HHAJNKAHNTVZJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5.12 g (0.020 mol) of 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine in 60 ml of ether was cooled to -70° C. and blanketed with nitrogen. A solution containing 0.021 mole of butyl lithium (8.4 ml of 2.5 M) was added slowly with stirring keeping the temperature below about -65° C. and the mixture allowed to react for another 30 min. Methyl iodide (0.62 ml, 0.01 mol) was added to the mixture and stirring continued at -70° C. for about 30 min. The mixture was allowed to warm to about 20° C. and was then poured onto a mixture of ice and saturated aqueous ammonium chloride. The organic layer that formed was recovered. The aqueous layer was extracted with ether and the extract added to the organic layer. The combined organic materials were dried over sodium sulfate and concentrated by evaporation under reduced pressure. The residue was distilled to obtain 2.1 g (54 percent of theory) of the title compound as a colorless oil boiling at 67°-69° C. at 24 mm pressure. The proton nmr spectrum was consistent with the assigned structure.
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
0.62 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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